![molecular formula C20H17N5O2S B2855694 N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide CAS No. 1226448-68-5](/img/structure/B2855694.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide” is synthesized and possesses two nitrogen (N) atoms separated by two carbons . It represents an example of the N,N-bidentate directing group .
Synthesis Analysis
The compound is synthesized by reacting 3-trifluoromethylbenzoyl chloride and 4-aminobenzo[c][1,2,5]thiadiazole . This synthesis process is part of the efforts to create compounds bearing more efficient bidentate directing groups .Molecular Structure Analysis
The molecular structure of the compound was characterized by various spectroscopic methods such as 1H NMR, 13C NMR, IR, GC-MS . Its composition was confirmed by elemental analysis .Chemical Reactions Analysis
The compound was synthesized by reacting 3-trifluoromethylbenzoyl chloride and 4-aminobenzo[c][1,2,5]thiadiazole . The importance of this compound lies in its possession of an N,N-bidentate directing group .Physical And Chemical Properties Analysis
The compound was characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS) and its composition confirmed by elemental analysis . The importance of this compound lies in its possession of an N,N-bidentate directing group .Scientific Research Applications
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds with similar structures, focusing on their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, new benzimidazoles exhibiting antitumor effects through Aurora A kinase and KSP inhibitory activities have been synthesized, indicating promising avenues for cancer therapy research (Abd El-All et al., 2015). These findings suggest that compounds with complex heterocyclic structures, such as N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide, could be explored for their potential anticancer activities.
Antimicrobial and Antifungal Applications
The synthesis of new compounds incorporating thiazole and 1,3,4-thiadiazole derivatives has been reported to possess significant antimicrobial and antifungal activities. This highlights the potential of such compounds in developing new treatments for infections caused by resistant microorganisms (Gomha et al., 2017). The structural complexity and the presence of multiple heterocyclic rings in compounds like N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide could be key factors in their bioactivity, offering insights into the design of new antimicrobial agents.
Inhibition of Phosphodiesterase and Hypotensive Effects
Research on mesoionic structures related to thiazolo[3,2-a]pyrimidines and 1,3,4-thiadiazol[3,2-a]pyrimidines has shown that these compounds can act as inhibitors of cyclic-AMP phosphodiesterase, with certain substitutions enhancing their activity. This suggests potential applications in the development of drugs for cardiovascular diseases, given their hypotensive effects in vivo (Glennon et al., 1981). The structural similarities between these compounds and N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide suggest the latter could also be investigated for similar pharmacological activities.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-18(22-15-8-4-9-16-20(15)24-28-23-16)10-5-11-25-13-21-17(12-19(25)27)14-6-2-1-3-7-14/h1-4,6-9,12-13H,5,10-11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIBUSYLZJSWRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.